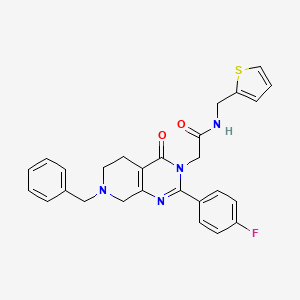

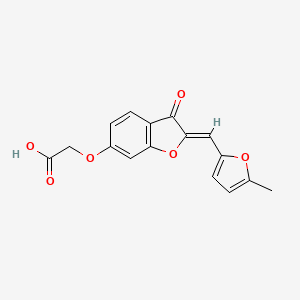

![molecular formula C12H22F2N2O2 B2365702 Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate CAS No. 1370606-56-6](/img/structure/B2365702.png)

Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate, also known as BMS-986165, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. This compound has shown promising results in preclinical studies and is currently in phase II clinical trials for the treatment of psoriasis and lupus.

Scientific Research Applications

Enantioselective Synthesis

Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure of a related compound demonstrates its utility in achieving the desired stereochemistry in synthetic pathways, crucial for the development of nucleotide analogues with potential therapeutic applications (Ober et al., 2004).

Synthesis of Biologically Active Compounds

It also plays a role as an intermediate in synthesizing biologically active compounds such as osimertinib (AZD9291), indicating its significance in drug development. A study detailed a rapid synthetic method for producing a tert-butyl carbamate derivative, showcasing its importance in the pharmaceutical industry (Zhao et al., 2017).

Metalation and Alkylation Studies

Research into tert-butyl carbamate derivatives of aminomethyltrialkylsilanes demonstrates their potential for undergoing metalation and alkylation, highlighting their utility in preparing α-functionalized α-amino silanes. This study underlines the compound's versatility in synthetic chemistry, enabling the preparation of various silicon-containing organic molecules (Sieburth et al., 1996).

Mild and Efficient Synthesis Methods

Furthermore, tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate can be synthesized through a mild and efficient one-pot Curtius rearrangement, providing a versatile method for generating protected amines. This process is adaptable to a wide range of substrates, demonstrating the compound's broad applicability in synthesizing protected amino acids (Lebel & Leogane, 2005).

properties

IUPAC Name |

tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22F2N2O2/c1-10(2,3)18-9(17)16-11(8-15)4-6-12(13,14)7-5-11/h4-8,15H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFILIGMFQLCSOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC(CC1)(F)F)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2365620.png)

![{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate](/img/structure/B2365622.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2365625.png)

![N-(2-carbamoylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2365627.png)

![(5Z)-1-butyl-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2365633.png)

![6-(4-Ethoxyphenyl)-3-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2365636.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2365640.png)